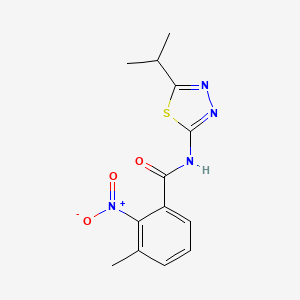
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHI is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and receptors in the body. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to bind to the adenosine A1 receptor, a receptor that is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. In vivo studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate reduces inflammation and oxidative stress in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.
实验室实验的优点和局限性
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is stable under normal laboratory conditions and is soluble in a variety of organic solvents. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost compared to other pyridine derivatives, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved potency and selectivity for specific targets, such as COX-2 or HDACs. Another direction is the investigation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, the use of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a building block for supramolecular materials and as a catalyst for organic reactions is an area of research that has the potential to yield significant advances in material science and catalysis.
合成方法
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate with one molecule of 3-hydroxybenzaldehyde and one molecule of ammonium acetate in the presence of acetic acid and ethanol. The Gewald reaction involves the condensation of ethyl cyanoacetate with 3-hydroxybenzaldehyde and elemental sulfur in the presence of potassium carbonate and dimethylformamide. The Mannich reaction involves the condensation of 3-hydroxybenzaldehyde with diethyl malonate and isopropylamine in the presence of acetic acid and ethanol. The synthesis method used depends on the desired yield and purity of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate.
科学研究应用
Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In material science, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a dye for solar cells and as a building block for supramolecular materials. In catalysis, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as a catalyst for various organic reactions.
属性
IUPAC Name |
dimethyl 4-(3-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-6-5-7-13(20)8-12/h5-11,16,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBMDZXVXMHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)

